molecular formula C6H6N2O4S B14900727 N-methoxy-5-nitrothiophene-2-carboxamide

N-methoxy-5-nitrothiophene-2-carboxamide

Cat. No.: B14900727
M. Wt: 202.19 g/mol
InChI Key: JMDPIKXVNRXSFA-UHFFFAOYSA-N
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Description

N-methoxy-5-nitrothiophene-2-carboxamide: is a unique thiophene derivative with the molecular formula C6H6N2O4S and a molecular weight of 202.2 g/mol . This compound is characterized by the presence of a methoxy group, a nitro group, and a carboxamide group attached to a thiophene ring. It is known for its high purity and versatility in various research and development applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-methoxy-5-nitrothiophene-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 5-nitrothiophene-2-carboxylic acid with methoxyamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods:

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

N-methoxy-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-methoxy-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and carboxamide moiety contribute to the compound’s stability and reactivity, influencing its overall activity .

Comparison with Similar Compounds

Comparison:

N-methoxy-5-nitrothiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H6N2O4S

Molecular Weight

202.19 g/mol

IUPAC Name

N-methoxy-5-nitrothiophene-2-carboxamide

InChI

InChI=1S/C6H6N2O4S/c1-12-7-6(9)4-2-3-5(13-4)8(10)11/h2-3H,1H3,(H,7,9)

InChI Key

JMDPIKXVNRXSFA-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC=C(S1)[N+](=O)[O-]

Origin of Product

United States

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